molecular formula C14H19F3N4S B12129407 N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

Cat. No.: B12129407
M. Wt: 332.39 g/mol
InChI Key: QNPGCBYUZFXRIR-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring substituted with a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide typically involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with isopropyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The piperazine ring can interact with various biological macromolecules, leading to the modulation of their activity. The carbothioamide group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. The combination of the piperazine ring and the carbothioamide group further enhances its potential biological activity and versatility in various applications .

Properties

Molecular Formula

C14H19F3N4S

Molecular Weight

332.39 g/mol

IUPAC Name

N-propan-2-yl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide

InChI

InChI=1S/C14H19F3N4S/c1-10(2)19-13(22)21-7-5-20(6-8-21)12-4-3-11(9-18-12)14(15,16)17/h3-4,9-10H,5-8H2,1-2H3,(H,19,22)

InChI Key

QNPGCBYUZFXRIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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